5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid
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Overview
Description
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a butylphenyl group and a sulfamoyl group attached to a methylbenzoic acid core.
Preparation Methods
The synthesis of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid typically involves a multi-step process. One common synthetic route includes the reaction of 4-butylphenol with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with 2-methylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of a base such as sodium hydroxide and purification through recrystallization.
Chemical Reactions Analysis
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, using reagents like sodium methoxide.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Research has explored its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX, the compound reduces inflammation, pain, and fever. Additionally, it may induce apoptosis in cancer cells through the inhibition of cell growth pathways.
Comparison with Similar Compounds
5-[(4-Butylphenyl)sulfamoyl]-2-methylbenzoic acid can be compared to other similar compounds, such as:
5-[(4-Butylphenyl)sulfamoyl]-2-hydroxybenzoic acid:
4-Butylbenzenesulfonamide: This compound shares the butylphenyl and sulfamoyl groups but lacks the benzoic acid core, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
5-[(4-butylphenyl)sulfamoyl]-2-methylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-3-4-5-14-7-9-15(10-8-14)19-24(22,23)16-11-6-13(2)17(12-16)18(20)21/h6-12,19H,3-5H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSNMUDJXINAKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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